(3-Pyridin-2-yl-isoxazol-4-yl)-methanol
Description
(3-Pyridin-2-yl-isoxazol-4-yl)-methanol is a heterocyclic compound featuring a fused pyridine-isoxazole core with a hydroxymethyl (-CH₂OH) substituent at position 4 of the isoxazole ring (Figure 1). Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their metabolic stability and applications in medicinal chemistry. The pyridine moiety introduces π-π stacking capabilities and hydrogen-bonding interactions, while the hydroxymethyl group enhances solubility in polar solvents.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3-pyridin-2-yl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-6-13-11-9(7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 |
InChI Key |
HWDVKSWNHWJTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3 from ):
- Replaces the isoxazole ring with a 1,3,4-oxadiazole-thione core.
- Substitutes pyridine with pyrimidine and introduces a thioether (-S-) linkage.
- The thione (-C=S) and thioether groups enhance electrophilicity and metal-binding capacity compared to the hydroxymethyl group in the target compound .
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives (compounds 4a-f): Feature acetophenone substituents, introducing ketone functionality absent in the target compound.
Physicochemical Properties
| Property | (3-Pyridin-2-yl-isoxazol-4-yl)-methanol | 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₂ | C₇H₆N₄OS₂ |
| Molecular Weight | 164.16 g/mol | 226.28 g/mol |
| Key Functional Groups | Hydroxymethyl, pyridine, isoxazole | Thione, thioether, pyrimidine, oxadiazole |
| Solubility | High in polar solvents (e.g., ethanol) | Moderate in ethanol; enhanced by thioether groups |
- The hydroxymethyl group in the target compound improves aqueous solubility compared to the sulfur-containing analogues, which rely on thioether/thione interactions for solubility .
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